molecular formula C18H21Cl2NO2 B4951915 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide CAS No. 6078-48-4

10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide

Cat. No.: B4951915
CAS No.: 6078-48-4
M. Wt: 354.3 g/mol
InChI Key: GICMNQCFHFYERH-UHFFFAOYSA-N
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Description

10,10-Dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0⁴,⁶]decane-5-carboxamide is a tricyclic carboxamide derivative characterized by a rigid bicyclo[7.1.0] framework fused with a cyclopropane ring (0⁴,⁶). The compound features two chlorine atoms at the 10,10-positions and a 3-methoxyphenyl group attached via a carboxamide linkage.

Properties

IUPAC Name

10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO2/c1-23-11-4-2-3-10(9-11)21-17(22)16-12-5-7-14-15(18(14,19)20)8-6-13(12)16/h2-4,9,12-16H,5-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICMNQCFHFYERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2C3C2CCC4C(C4(Cl)Cl)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387263
Record name 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6078-48-4
Record name 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaOCH3, KCN, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its pharmacological properties, including its potential use as a drug candidate for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to related tricyclic carboxamides and aromatic amide derivatives. Below is a detailed analysis:

Substituent Effects on Aromatic Rings

  • This substitution may also alter binding interactions in biological systems due to differences in steric bulk and hydrophobicity .
  • N-(3-Bromophenyl) Analog :
    Bromine’s larger atomic radius compared to chlorine or methoxy groups introduces greater steric hindrance, which could limit molecular flexibility and target accessibility. Brominated analogs are often explored for their enhanced stability in metabolic pathways .

Core Scaffold Modifications

  • Tricyclo[7.1.0.0⁴,⁶]Decane vs. Hexahydro-1,3-Dimethyl-2,4,6-Trioxo-5-Pyrimidinecarboxamide (Fenoxacrim): Fenoxacrim, a pesticidal carboxamide, shares the carboxamide functional group but replaces the tricyclic core with a pyrimidine-trioxo system. This difference likely reduces conformational rigidity, impacting target specificity.
  • Thiophene-2-Carboxamide Derivatives (e.g., 5-Chloro-N-(9,10-Dioxoanthracen-1-yl)Thiophene-2-Carboxamide) :
    Thiophene-based analogs prioritize planar aromatic systems for π-π stacking interactions, whereas the tricyclo[7.1.0] core in the target compound may favor hydrophobic binding pockets in biological targets .

Functional Group Comparisons

  • Methoxy Group vs. Chloro/Methyl Substituents :
    The 3-methoxy group in the target compound donates electron density via resonance, increasing solubility in aqueous environments compared to chloro- or methyl-substituted analogs. This property could enhance bioavailability but may reduce membrane permeability .
  • Carboxamide Linkage: The carboxamide group is a common pharmacophore in agrochemicals (e.g., propanil) and pharmaceuticals (e.g., letermovir).

Data Tables

Table 1: Structural and Functional Comparison of Selected Carboxamides

Compound Name Substituent Core Structure Key Properties Potential Applications
10,10-Dichloro-N-(3-Methoxyphenyl)Tricyclo[7.1.0.0⁴,⁶]Decane-5-Carboxamide 3-Methoxyphenyl Tricyclo[7.1.0.0⁴,⁶]decane High rigidity, moderate solubility Pharma research
N-(3-Chlorophenyl)Tricyclo[7.1.0.0⁴,⁶]Decane-5-Carboxamide 3-Chlorophenyl Tricyclo[7.1.0.0⁴,⁶]decane Enhanced reactivity, lower solubility Agrochemistry
Fenoxacrim 3,4-Dichlorophenyl Pyrimidine-trioxo Flexible, pesticidal activity Agriculture
Letermovir 3-Methoxyphenyl Quinazoline-acetic acid Antiviral, low water solubility Pharma (CMV prophylaxis)

Table 2: Substituent Impact on Physicochemical Properties

Substituent Electronic Effect Solubility (Predicted) Steric Bulk
3-Methoxy (OCH₃) Electron-donating Moderate Low
3-Chloro (Cl) Electron-withdrawing Low Moderate
3-Bromo (Br) Electron-withdrawing Very Low High

Research Findings and Implications

  • Biological Activity: The tricyclic carboxamide’s rigid core may restrict conformational changes upon target binding, enhancing specificity. This contrasts with flexible analogs like fenoxacrim, which exhibit broader but less selective activity .
  • Synthetic Feasibility : Evidence suggests that halogenated tricyclic carboxamides (e.g., 3-chloro or 3-bromo derivatives) are more challenging to synthesize due to steric hindrance, whereas methoxy-substituted variants may offer easier functionalization .

Biological Activity

The compound 10,10-dichloro-N-(3-methoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide is a synthetic derivative belonging to the class of tricyclic compounds, which have garnered attention due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, cytotoxic, and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C_{16}H_{16}Cl_2N_2O_2
  • Molecular Weight : 353.21 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar tricyclic compounds, particularly their effectiveness against various bacteria and fungi. For instance, compounds inspired by tricyclic structures have shown significant activity against Staphylococcus aureus and Enterococcus faecalis , with minimum inhibitory concentrations (MICs) reported in the range of 16 µg/mL to 32 µg/mL . Although specific data for the compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of tricyclic compounds are critical for evaluating their therapeutic potential. In studies involving related compounds, it was found that certain derivatives exhibited low cytotoxicity towards normal human epithelial cells while maintaining anticancer activity against various cancer cell lines .

Cell LineIC50 (µg/mL)Compound Type
MDA-MB-231>200Non-cytotoxic
MCF-7>200Non-cytotoxic
HeLa>200Non-cytotoxic
A2058>200Non-cytotoxic
TCC (Reference)0.64 - 1.68Cytotoxic

This table illustrates the IC50 values of related compounds compared to a reference compound (TCC), indicating that while some derivatives are non-cytotoxic, others like TCC demonstrate significant cytotoxicity.

The mechanism through which tricyclic compounds exert their biological effects often involves interaction with cellular targets such as enzymes or receptors involved in cell signaling pathways. For example, the presence of halogen substituents like chlorine may enhance lipophilicity and facilitate membrane penetration, potentially leading to increased biological activity .

Case Studies

Several case studies have highlighted the biological activity of structurally similar compounds:

  • Antimicrobial Efficacy : A study on diarylureas analogues demonstrated that modifications in chemical structure could lead to enhanced antibacterial properties without increasing cytotoxicity . This finding suggests that similar modifications in the target compound could yield beneficial outcomes.
  • Cytotoxicity Assessment : Research on furocoumarins indicated that structural modifications could reduce genotoxic effects while retaining positive biological activities . Such insights may guide future investigations into optimizing the structure of this compound for improved safety profiles.

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